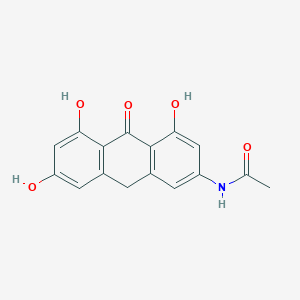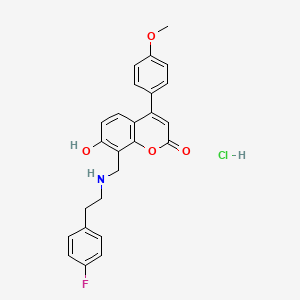![molecular formula C16H16FNO B12620075 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-02-0](/img/structure/B12620075.png)
1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that features a fluorinated phenyl ring and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2-phenylethylamine.
Condensation Reaction: The aldehyde group of 3-fluorobenzaldehyde reacts with the amine group of 2-phenylethylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can further modify the amino group or the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance the compound’s binding affinity and selectivity, while the aminoethyl group can facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-(3-Methylphenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in certain applications compared to its analogs.
特性
CAS番号 |
920804-02-0 |
|---|---|
分子式 |
C16H16FNO |
分子量 |
257.30 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H16FNO/c17-15-8-4-7-14(11-15)16(19)12-18-10-9-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2 |
InChIキー |
BFRPCZGMENBJBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)



![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)

![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)
![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)
![3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12620077.png)

